molecular formula C17H19NS B13334881 (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine

(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine

Cat. No.: B13334881
M. Wt: 269.4 g/mol
InChI Key: AXAOMRFIMWRMFT-INIZCTEOSA-N
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Description

(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a phenyl group and a p-tolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the p-Tolylthio Group: This can be done through a nucleophilic substitution reaction where a p-tolylthio group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It could be used in the production of materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(p-Tolylthio)phenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity.

    2-(2-(p-Tolylthio)phenyl)pyrrolidine: The racemic mixture of the compound.

    Other substituted pyrrolidines: Compounds with similar structures but different substituents.

Uniqueness

(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both phenyl and p-tolylthio groups

Properties

Molecular Formula

C17H19NS

Molecular Weight

269.4 g/mol

IUPAC Name

(2S)-2-[2-(4-methylphenyl)sulfanylphenyl]pyrrolidine

InChI

InChI=1S/C17H19NS/c1-13-8-10-14(11-9-13)19-17-7-3-2-5-15(17)16-6-4-12-18-16/h2-3,5,7-11,16,18H,4,6,12H2,1H3/t16-/m0/s1

InChI Key

AXAOMRFIMWRMFT-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2[C@@H]3CCCN3

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCCN3

Origin of Product

United States

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